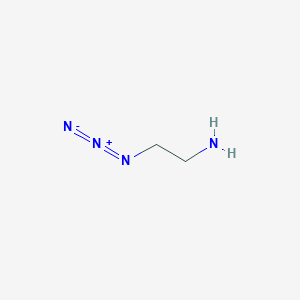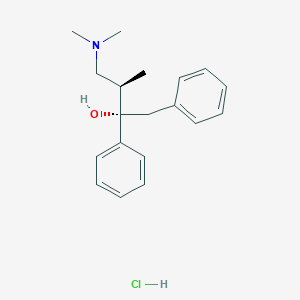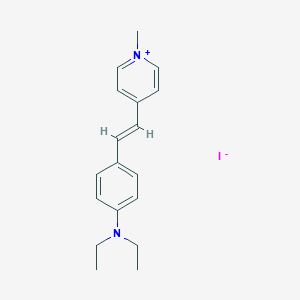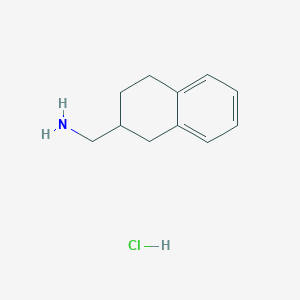
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride is a derivative of tetrahydronaphthalene with an amine group, which is of interest in the field of organic chemistry due to its potential applications in pharmaceuticals and materials science. The hydrochloride salt form indicates its use in a more stable or reactive form for certain chemical reactions or as a pharmaceutical ingredient.
Synthesis Analysis
The synthesis of related tetrahydronaphthalene derivatives has been explored in various studies. For instance, a stereoselective process for synthesizing (1R,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been developed on a multikilogram scale. This process involves the creation of a sulfinyl imine and its reduction to produce the amine center with high stereochemical purity . Additionally, a ruthenium-catalyzed synthesis of 1,2,3,4-tetrahydronaphthyridines from o-aminopyridyl methanols and alcohols has been reported, which proceeds in an atom- and step-economic fashion, producing water as the only byproduct .
Molecular Structure Analysis
The molecular structure of tetrahydronaphthalene derivatives is characterized by the presence of a four-membered saturated ring fused to a naphthalene system. The stereochemistry of the amine center is crucial for the biological activity of these compounds. For example, the stereoselective synthesis mentioned above yields a product with a stereochemical purity of over 99.9% by chiral HPLC, which is significant for the desired pharmacological effects .
Chemical Reactions Analysis
Tetrahydronaphthalene derivatives can undergo various chemical reactions, including selective hydrogen transfer coupling reactions as seen in the synthesis of tetrahydronaphthyridines . The phenolic derivatives of tetrahydronaphthalene have been synthesized and shown to interact with 5-HT1A receptors, indicating the potential for these compounds to participate in biological signaling pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydronaphthalene derivatives such as solubility, melting point, and reactivity are influenced by the substituents on the tetrahydronaphthalene core and the presence of the amine group. The hydrochloride salt form typically enhances the solubility in polar solvents, which is beneficial for pharmaceutical applications. The high chemical and stereochemical purity of these compounds, as achieved in the stereoselective synthesis process, is essential for their use in further chemical transformations and in drug development .
科学的研究の応用
Microparticulate and Nanoparticulate Drug Delivery Systems
Research on metformin hydrochloride, a widely used treatment for type 2 diabetes, has explored the development of microparticulate and nanoparticulate drug delivery systems. These systems aim to improve bioavailability, reduce dosing frequency, and decrease gastrointestinal side effects. The innovations in formulation strategies for metformin might parallel applications for other pharmaceutical compounds, including potentially "(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride," in enhancing drug efficacy and patient compliance (Çetin & Sahin, 2016).
Chemical Composition and Biological Activity of Secondary Metabolites
The study of secondary metabolites from Impatiens balsamina reveals a variety of biological activities, including antiallergic, antihypotensive, antitumor, and neuroprotective effects. Tetrahydronaphthalene derivatives, among other compounds, have been identified as significant contributors to these activities. This suggests that compounds with a tetrahydronaphthalene core could be explored for their potential therapeutic benefits across a range of conditions (Zolotykh et al., 2022).
Scintillation Properties of Plastic Scintillators
The development of plastic scintillators based on polymethyl methacrylate and the exploration of various luminescent dyes highlight the importance of understanding the chemical and physical properties of compounds used in these technologies. The replacement of traditional solvents with alternatives like octadeuteronaphthalene and the use of tetrahydronaphthalene derivatives could potentially improve scintillation efficiency and durability. These insights could be relevant for applications of "(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride" in fields beyond direct pharmaceutical uses, such as in materials science or chemical sensing (Salimgareeva & Kolesov, 2005).
特性
IUPAC Name |
1,2,3,4-tetrahydronaphthalen-2-ylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-4,9H,5-8,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSGSJPRMEWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2,3,4-Tetrahydronaphthalen-2-yl)methanamine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

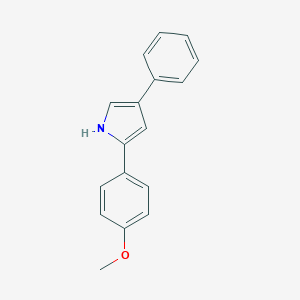
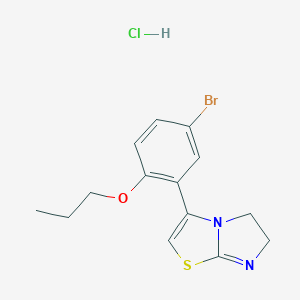
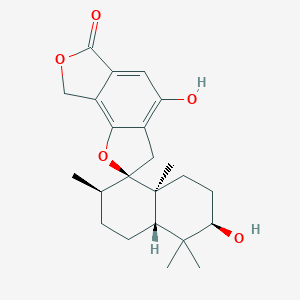

![5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B148760.png)
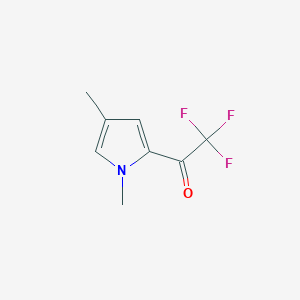


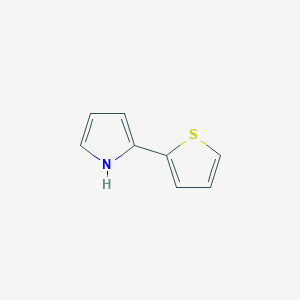
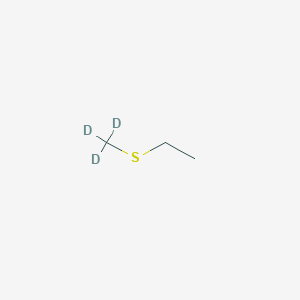
![(3S,6R,8R)-15-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-6,8,14-trihydroxy-3-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-18-(4-hydroxyphenyl)-6-methyl-19-oxapentacyclo[11.6.1.02,11.03,8.017,20]icosa-1(20),2(11),9,13,15,17-hexaene-4,12-dione](/img/structure/B148785.png)
